molecular formula C5H6ClNS B1354073 2-(Chloromethyl)-4-methyl-1,3-thiazole CAS No. 50398-72-6

2-(Chloromethyl)-4-methyl-1,3-thiazole

Cat. No. B1354073
CAS RN: 50398-72-6
M. Wt: 147.63 g/mol
InChI Key: IWIQIVZFDMPNNR-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

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Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions required for each reaction and the products formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-Chloromethyl-4(3H)-quinazolinones, which are similar to 2-(Chloromethyl)-4-methyl-1,3-thiazole, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .

Methods of Application or Experimental Procedures

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .

Results or Outcomes

Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Hyper Cross-linked Polymers (HCPs)

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions .

Methods of Application or Experimental Procedures

The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Anti-Inflammatory Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-Chloromethyl-4(3H)-quinazolinones, similar to 2-(Chloromethyl)-4-methyl-1,3-thiazole, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .

Methods of Application or Experimental Procedures

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .

Results or Outcomes

Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anti-inflammatory activity .

Hedgehog Antagonists

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-Chloromethyl-4(3H)-quinazolinones, similar to 2-(Chloromethyl)-4-methyl-1,3-thiazole, are valuable intermediates in the preparations of a wide range of biologically active compounds such as hedgehog antagonists .

Methods of Application or Experimental Procedures

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .

Results or Outcomes

Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising hedgehog antagonist activity .

Water Treatment

Specific Scientific Field

Environmental Chemistry

Summary of the Application

Hypercrosslinked polymers (HCPs), which can be synthesized using chloromethyl compounds, have been used for water treatment .

Methods of Application or Experimental Procedures

HCPs are synthesized by post-crosslinking of polymer precursors, direct single-step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .

Results or Outcomes

HCPs have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability . They have been used for water treatment due to these properties .

Antiplatelet Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A novel salicylic acid derivative called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) for its antiplatelet activity .

Methods of Application or Experimental Procedures

The compound 3-CH2Cl was synthesized as a key intermediate in the research of novel anticancer agents with 4-anilinoquinazoline scaffold .

Results or Outcomes

Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.


properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIQIVZFDMPNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460784
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methyl-1,3-thiazole

CAS RN

50398-72-6
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
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